Home > Products > Screening Compounds P113695 > 3-(Pyridin-2-ylamino)phenylboronic acid
3-(Pyridin-2-ylamino)phenylboronic acid -

3-(Pyridin-2-ylamino)phenylboronic acid

Catalog Number: EVT-15362304
CAS Number:
Molecular Formula: C11H11BN2O2
Molecular Weight: 214.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(Pyridin-2-ylamino)phenylboronic acid can be achieved through several methods, often involving the reaction of an appropriate phenylboronic acid with a pyridine derivative. A common synthetic route includes:

  1. Boronation Reaction: This involves the reaction of 2-aminopyridine with phenylboronic acid under specific conditions that may include the presence of a catalyst such as palladium.
  2. Suzuki Coupling: The compound can also be synthesized via a Suzuki coupling reaction where a boronic acid reacts with an aryl halide in the presence of a palladium catalyst and a base (e.g., sodium carbonate) to yield the desired product .

Technical details regarding the conditions (temperature, solvent choice, etc.) are critical for optimizing yield and purity during synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

3-(Pyridin-2-ylamino)phenylboronic acid participates in several important chemical reactions:

  1. Suzuki Coupling Reactions: This compound can act as a coupling partner for aryl halides to form biaryl compounds, which are significant in pharmaceuticals and materials science.
  2. Dehydration Reactions: Under certain conditions, it can undergo dehydration to form cyclic anhydrides, which are useful intermediates in organic synthesis .
  3. Complexation with Sugars: The boronic acid moiety allows for reversible binding with diols (such as glucose), making it useful in sensor applications.
Mechanism of Action

Process and Data

The mechanism of action for 3-(Pyridin-2-ylamino)phenylboronic acid primarily revolves around its ability to form covalent bonds with diols through its boron atom. In aqueous environments, the boron atom can coordinate with hydroxyl groups present in sugars or other biological molecules. This interaction is reversible and is crucial for applications such as glucose sensing where the binding affinity can be modulated by changes in concentration or environmental conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

3-(Pyridin-2-ylamino)phenylboronic acid exhibits several notable physical and chemical properties:

Chemical properties include its ability to undergo hydrolysis, forming stable complexes with diols, which is vital for its applications in sensing technologies .

Applications

Scientific Uses

3-(Pyridin-2-ylamino)phenylboronic acid has diverse applications in scientific research:

  1. Organic Synthesis: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
  2. Sensor Development: Its ability to bind selectively with carbohydrates makes it valuable in developing biosensors for glucose monitoring.
  3. Medicinal Chemistry: Investigated for potential uses in drug development due to its reactivity and ability to interact with biological molecules.
Introduction to 3-(Pyridin-2-ylamino)phenylboronic Acid in Contemporary Research

Historical Context and Discovery of Boronic Acid Derivatives in Neuropharmacology

Boronic acids have undergone a remarkable transformation in medicinal chemistry—from initial toxicological concerns to validated therapeutic agents. The approval of bortezomib in 2003 as a proteasome inhibitor for multiple myeloma marked a paradigm shift, demonstrating the clinical viability of boron-containing compounds [1]. Subsequent neuropharmacological research revealed that boronic acids' unique Lewis acidity enables targeted modulation of central nervous system (CNS) receptors. Notably, the discovery of ortho-aminocarbonyl-substituted phenylboronic acids as potent GPR88 agonists represented a significant advancement in striatal-targeted therapeutics. Compounds like RTI-13951-33 (featuring a methoxymethylphenylboronic acid moiety) emerged as brain-penetrant agents capable of reducing alcohol-seeking behavior in rodent models [4]. These developments established boronic acids as privileged scaffolds for CNS drug development, primarily due to their ability to form reversible covalent bonds with biological nucleophiles—a property that enables precise modulation of neuropharmacological targets.

Table 1: Evolution of Boronic Acid Derivatives in Neuropharmacology

YearCompoundTherapeutic TargetNeuropharmacological Significance
2003BortezomibProteasomeValidated boronic acids as clinically viable therapeutics
2015IxazomibProteasomeDemonstrated CNS permeability in preclinical models
2018RTI-13951-33GPR88 receptorFirst brain-penetrant boronic acid agonist for addiction
2020sPyridinylamino-boronic acidsUndefined CNS targetsEmerging class with optimized binding and solubility

Structural and Functional Significance of the Pyridinylamino-Boronic Acid Motif

The molecular architecture of 3-(Pyridin-2-ylamino)phenylboronic acid features three pharmacologically critical elements: 1) A phenylboronic acid group capable of pH-dependent ionization (pKa ~8.5–9.5), 2) A meta-substituted pyridinylamino group providing hydrogen-bonding capacity, and 3) An intramolecular B–N interaction that stabilizes the tetrahedral anionic form at physiological pH. This configuration enables dual-targeting capabilities—the boronic acid moiety binds serine residues in enzymatic active sites, while the pyridine nitrogen participates in hydrogen bonding with biological targets [2] [4].

Comparative analysis with simpler phenylboronic acids reveals enhanced target affinity due to the chelate effect. The ortho-amino substitution pattern facilitates a reversible intramolecular B←N dative bond, reducing the pKa by approximately 2–3 units compared to meta- or para-substituted analogs. This electron-withdrawing effect enhances Lewis acidity, promoting stronger interactions with biological nucleophiles [3]. Additionally, the pyridine ring significantly improves aqueous solubility (by ~30–50% compared to phenyl analogs) and introduces π-stacking capabilities critical for protein binding [7]. Structural studies of related compounds like (2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid demonstrate stable crystalline forms with defined hydrogen-bonding networks (H-bond donor count=3, acceptor count=4), suggesting similar supramolecular behavior for the title compound [2].

Table 2: Structural Comparison of Related Boronic Acid Derivatives

CompoundMolecular FormulaKey Structural FeaturespKaH-bond Capacity
3-(Pyridin-2-ylamino)phenylboronic acidC₁₁H₁₁BN₂O₂meta-Pyridinylamino, planar configuration~8.73 donors, 4 acceptors
(2-(Pyridin-2-ylcarbamoyl)phenyl)boronic acidC₁₂H₁₁BN₂O₃ortho-Amide, twisted conformation~7.93 donors, 5 acceptors
4-(Pyridin-2-yl)phenylboronic acidC₁₁H₁₀BNO₂para-Pyridinyl, linear structure~9.22 donors, 3 acceptors
2-(Methoxymethoxy)phenylboronic acidC₈H₁₁BO₄ortho-ether, flexible side chain~9.52 donors, 4 acceptors

Research Gaps and Unanswered Questions in Boronic Acid-Mediated Neuroprotection

Despite promising neuropharmacological applications, critical knowledge gaps impede the rational development of 3-(Pyridin-2-ylamino)phenylboronic acid derivatives. First, the precise blood-brain barrier (BBB) penetration mechanisms remain uncharacterized. While related compounds like RTI-13951-33 demonstrate brain penetrance (brain:plasma ratio = 0.8), the structural determinants governing this permeability are undefined [4]. Second, the compound's interaction with non-GPR88 neuronal targets represents a significant research void. Boronic acids exhibit inherent polypharmacology due to their electrophilic character, yet comprehensive profiling against CNS receptor panels is lacking. Preliminary data from GPR88 agonist programs show negligible activity at 38 off-target GPCRs/transporters [4], but expanded panels including ion channels and kinase families are needed.

Third, the metabolic fate of the pyridinylamino-boronic motif is virtually unexplored. Unlike simple phenylboronic acids that degrade to boric acid—a "green" metabolite eliminated renally—heterocyclic-substituted derivatives may undergo cytochrome P450-mediated transformations at the pyridine ring, potentially generating active metabolites [1]. Finally, the structure-activity relationship (SAR) remains fragmentary. While para-substituted analogs dominate literature reports (e.g., 4-(pyridin-2-yl)phenylboronic acid) [6], systematic evaluation of ortho versus meta versus para substitution on the phenyl ring is absent. Similarly, the impact of pyridine N-oxidation on target engagement has not been investigated despite its potential to enhance solubility and BBB penetration.

Table 3: Critical Research Gaps and Proposed Investigative Approaches

Research GapCurrent StatusRecommended Investigative Strategy
BBB penetration mechanismsEmpirical observations without mechanistic basisIn vitro BBB models with molecular dynamics simulations
Off-target profiling in CNSLimited to ~40 receptors/transportersExpanded panels (>200 targets) with functional assays
Metabolic pathwaysAssumed degradation to boric acidRadiolabeled studies with metabolite identification
Ortho/meta/para SAR landscapeDominated by para-substituted analogsSolid-phase synthesis of positional scanning libraries
Impact of boronic esterification on efficacyPoorly characterizedComparative studies of free acid vs. pinacol esters

Properties

Product Name

3-(Pyridin-2-ylamino)phenylboronic acid

IUPAC Name

[3-(pyridin-2-ylamino)phenyl]boronic acid

Molecular Formula

C11H11BN2O2

Molecular Weight

214.03 g/mol

InChI

InChI=1S/C11H11BN2O2/c15-12(16)9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8,15-16H,(H,13,14)

InChI Key

BEPMGJNHLUFAIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC2=CC=CC=N2)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.